molecular formula C22H25NO5 B11395201 2,3,5,9-tetramethyl-6-[3-(morpholin-4-yl)-3-oxopropyl]-7H-furo[3,2-g]chromen-7-one

2,3,5,9-tetramethyl-6-[3-(morpholin-4-yl)-3-oxopropyl]-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11395201
M. Wt: 383.4 g/mol
InChI Key: WPKDTEUYDLLRRD-UHFFFAOYSA-N
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Description

2,3,5,9-tetramethyl-6-[3-(morpholin-4-yl)-3-oxopropyl]-7H-furo[3,2-g]chromen-7-one is a complex organic compound with a unique structure that combines a furochromenone core with a morpholine substituent

Preparation Methods

The synthesis of 2,3,5,9-tetramethyl-6-[3-(morpholin-4-yl)-3-oxopropyl]-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the furochromenone core, followed by the introduction of the morpholine substituent. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters for efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where reagents like alkyl halides can introduce new substituents.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., H2/Pd), and nucleophiles (e.g., alkyl halides).

Scientific Research Applications

2,3,5,9-tetramethyl-6-[3-(morpholin-4-yl)-3-oxopropyl]-7H-furo[3,2-g]chromen-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, modulating their activity. The furochromenone core may also play a role in binding to biological macromolecules, influencing cellular pathways and physiological responses. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Similar compounds include other furochromenone derivatives and morpholine-containing molecules. Compared to these, 2,3,5,9-tetramethyl-6-[3-(morpholin-4-yl)-3-oxopropyl]-7H-furo[3,2-g]chromen-7-one stands out due to its unique combination of structural features, which may confer distinct chemical and biological properties. Examples of similar compounds are:

This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds. Further research and exploration of this compound could lead to new discoveries and advancements in various scientific fields.

Properties

Molecular Formula

C22H25NO5

Molecular Weight

383.4 g/mol

IUPAC Name

2,3,5,9-tetramethyl-6-(3-morpholin-4-yl-3-oxopropyl)furo[3,2-g]chromen-7-one

InChI

InChI=1S/C22H25NO5/c1-12-15(4)27-20-14(3)21-18(11-17(12)20)13(2)16(22(25)28-21)5-6-19(24)23-7-9-26-10-8-23/h11H,5-10H2,1-4H3

InChI Key

WPKDTEUYDLLRRD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N4CCOCC4)C)C)C

Origin of Product

United States

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